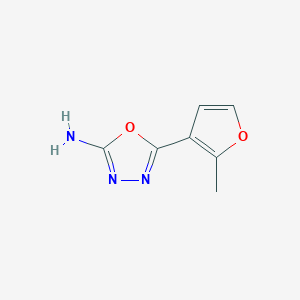

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various commercial agrochemicals and drugs. The 2-methyl-3-furyl substituent is a characteristic feature of many bioactive compounds, and its incorporation into the 1,3,4-oxadiazole core could potentially enhance biological activity or confer new properties .

Synthesis Analysis

The synthesis of 2-furyl-5-(substituted)-1,3,4-oxadiazoles, which are closely related to the compound of interest, has been achieved through microwave irradiation of 2-furoic acid and ethanol followed by hydrazinolysis with hydrazine hydrate. The final step involves the reaction of furan-2-acid hydrazide with an appropriate carboxylic acid in the presence of phosphorous oxychloride . Although the specific synthesis of 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied. For instance, the crystal structure of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters. The structure exhibited intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers . These structural insights are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

1,3,4-Oxadiazoles can participate in various chemical reactions. For example, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions produced 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. The reaction conditions and the nature of the substituents significantly influence the outcome of such reactions . These findings suggest that the chemical reactivity of 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine could also be explored under various conditions to yield novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and π-interactions can affect the compound's density, as seen in the energetic material precursor mentioned earlier, which had a density of 1.617 g·cm⁻³ . The impact sensitivity and friction sensitivity of such compounds are also important physical properties that have been measured, providing insight into their stability and safety in handling .

Applications De Recherche Scientifique

Carcinogenicity of 5-Nitrofurans and Related Compounds

A study investigated the carcinogenicity of several 5-nitrofurans, including compounds similar to 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine. These compounds were found to induce a range of tumors in rats, suggesting their potential carcinogenic nature (Cohen et al., 1975).

Synthesis and Biological Activities

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Research on the synthesis of 1,3,4-oxadiazoles, including those related to 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine, highlights their potential in creating new compounds with biological and phytoeffectorial activity (Jedlovská & Gavláková, 1994).

Antimicrobial and Antioxidant Activities

A study synthesized a series of derivatives related to 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine and evaluated their antimicrobial and antioxidant activities, finding some compounds with promising properties (Saundane et al., 2013).

Synthesis of Furan Compounds with Antibacterial Activity

Research on the synthesis of 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles, related to the compound , found strong antibacterial activity against Staphylococcus aureus (Hirao et al., 1971).

Miscellaneous Applications

Synthesis and Crystal Structure

A study on a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, focused on its synthesis and characterization, including crystal structure analysis (Zhu et al., 2021).

Propriétés

IUPAC Name |

5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTFFTWINUSOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)

![3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3000972.png)

![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B3000978.png)

![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)

![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)